![molecular formula C10H9NO2 B1586419 (5-Phenyl-1,3-oxazol-4-yl)methanol CAS No. 352018-88-3](/img/structure/B1586419.png)
(5-Phenyl-1,3-oxazol-4-yl)methanol
Overview
Description
(5-Phenyl-1,3-oxazol-4-yl)methanol, also known as 5-POM, is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the oxazole ring system, which is a five-membered heterocyclic compound containing one nitrogen atom and four carbon atoms. 5-POM is an important intermediate for the synthesis of numerous compounds, including a variety of drugs, agrochemicals, and dyes. It is also used as a starting material for the production of several industrially important chemicals. In addition, 5-POM has been studied extensively in the laboratory for its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Oxazole derivatives, including compounds similar to (5-Phenyl-1,3-oxazol-4-yl)methanol, have shown effectiveness in inhibiting the growth of various cancer cell lines. For instance, certain compounds have demonstrated cytostatic activity against glioma, ovarian, prostate, and melanoma human cell lines .
Antimicrobial Properties
These compounds have been reviewed for their applications as pharmacological agents with a wide range of activities including antifungal, antibacterial, anti-inflammatory, antimicrobial, and antitubercular properties .
Antiviral Applications
Some oxazole derivatives have been evaluated for their antiviral properties, including testing in a SARS-CoV-2 pseudovirus model based on the viral spike protein .
Synthetic Methodology
Research has also focused on the synthetic approaches to oxazole derivatives, which is crucial for the development of new pharmaceutical agents .
Biological Activities
A comprehensive review of the biological activities of oxazole derivatives has highlighted their potential against various bacterial strains and fungi, showcasing their broad-spectrum antibacterial and antifungal capabilities .
properties
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWTAMRDRDXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379970 | |
Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3-oxazol-4-yl)methanol | |
CAS RN |
352018-88-3 | |
Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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